

# A Technical Guide to (4-Methylpyridin-2-yl)methanamine (CAS: 129768-95-2)

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## Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663

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## Introduction

**(4-Methylpyridin-2-yl)methanamine**, with CAS number 129768-95-2, is a substituted pyridine derivative recognized for its utility as a versatile chemical building block in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its structure, featuring a methyl-substituted pyridine ring and a primary aminomethyl group, provides two key points for chemical modification. This makes it a valuable scaffold for constructing more complex molecules and for creating libraries of compounds for high-throughput screening.<sup>[3]</sup> The pyridine moiety is a common pharmacophore in numerous therapeutic agents, suggesting the potential of this compound in the development of novel drugs.<sup>[3][4]</sup> This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications in research and development.

## Physicochemical and Computed Properties

The properties of **(4-Methylpyridin-2-yl)methanamine** are summarized below. These values are crucial for planning synthetic routes, purification procedures, and for computational modeling in drug design.

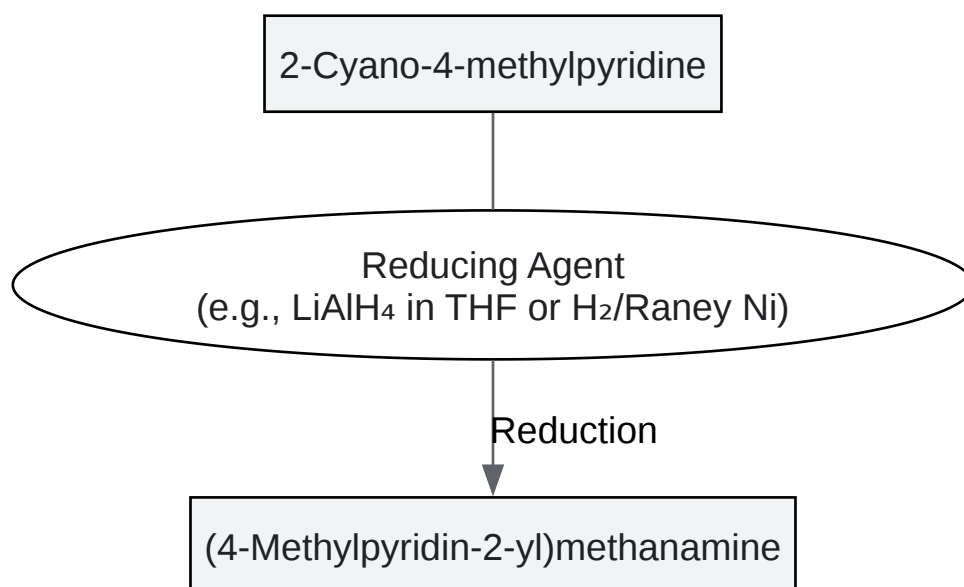
Property	Value	Source
CAS Number	129768-95-2	[5]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	[1][5]
Molecular Weight	122.17 g/mol	[1][5][6]
IUPAC Name	(4-methylpyridin-2-yl)methanamine	[5]
Predicted Boiling Point	217.4 ± 25.0 °C	[6]
Predicted Density	1.027 ± 0.06 g/cm <sup>3</sup>	[6]
Synonyms	2-(Aminomethyl)-4-methylpyridine, 4-Methyl-2-pyridinemethanamine, (4-methyl-2-pyridyl)methanamine	[2][5]

## Synthesis and Experimental Protocols

The primary route for synthesizing **(4-Methylpyridin-2-yl)methanamine** is through the reduction of the corresponding nitrile, 2-cyano-4-methylpyridine.[7] This transformation is a standard and reliable method in organic chemistry.

## Representative Synthesis Workflow

The logical flow for the synthesis is a one-step reduction of the nitrile to the primary amine.



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Caption: Synthesis workflow for **(4-Methylpyridin-2-yl)methanamine**.

## Detailed Experimental Protocol: Reduction of 2-Cyano-4-methylpyridine

This protocol describes a representative procedure for the synthesis of **(4-Methylpyridin-2-yl)methanamine** using lithium aluminum hydride (LiAlH<sub>4</sub>) as the reducing agent.

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained professionals with appropriate safety precautions in a fume hood.

Materials and Equipment:

- 2-Cyano-4-methylpyridine
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Distilled water
- 15% Sodium hydroxide (NaOH) solution

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
- **Addition of Reactant:** Dissolve 2-cyano-4-methylpyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred  $\text{LiAlH}_4$  suspension via a dropping funnel, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Quenching:** Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of  $\text{LiAlH}_4$  used in grams. This procedure is known as the Fieser workup.
- **Filtration:** A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake thoroughly with additional THF or ethyl acetate.

- **Extraction and Purification:** Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **(4-Methylpyridin-2-yl)methanamine**.

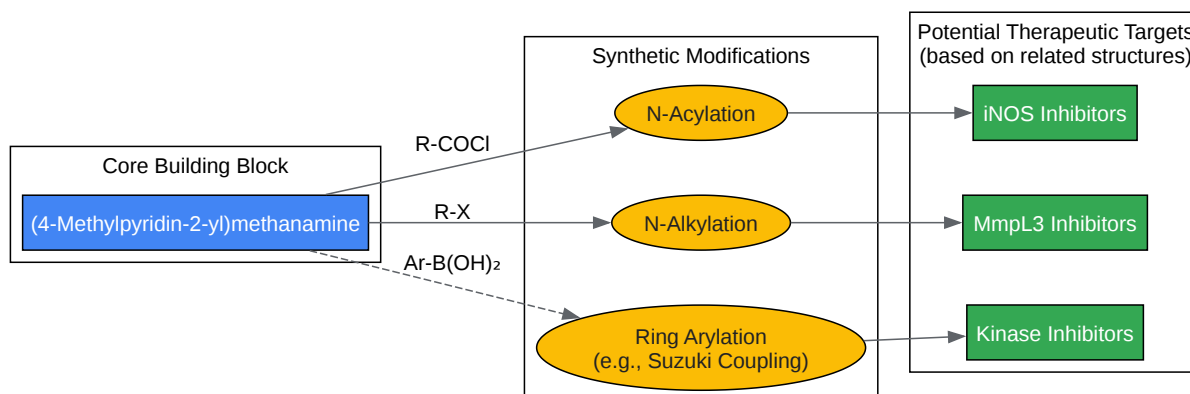
## Applications in Research and Drug Discovery

**(4-Methylpyridin-2-yl)methanamine** is primarily used as a versatile building block for synthesizing more complex molecules with potential biological activity.<sup>[1]</sup> Its structural features allow for diversification at two key points: the primary amine and the pyridine ring.

- **Scaffold for Medicinal Chemistry:** The pyridine ring is a privileged scaffold in drug discovery.<sup>[4]</sup> This compound provides a ready-made methylpyridine core that can be incorporated into larger molecules.
- **Derivatization:** The primary amine is a nucleophilic handle that can be readily modified through reactions like N-acylation or N-alkylation to introduce a wide variety of functional groups and build molecular complexity.<sup>[8]</sup>
- **Fragment-Based Drug Design:** This molecule can serve as a starting fragment in fragment-based approaches to lead discovery.
- **Development of Bioactive Agents:** While the compound itself is not extensively studied for its biological activity, structurally related 2-amino-4-methylpyridine derivatives have been identified as potent inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and MmpL3, a key target in Mycobacterium tuberculosis.<sup>[9][10][11]</sup> This highlights the potential of the **(4-Methylpyridin-2-yl)methanamine** scaffold in developing new therapeutic agents.

## Role as a Versatile Chemical Scaffold

The following diagram illustrates the logical relationship of **(4-Methylpyridin-2-yl)methanamine** as a core scaffold from which diverse chemical libraries can be generated for drug discovery programs.



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Caption: Role as a versatile scaffold for generating diverse derivatives.

## Safety and Handling

**(4-Methylpyridin-2-yl)methanamine** is associated with significant hazards and must be handled with appropriate precautions.

- **GHS Hazard Statements:** According to GHS classifications, the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It is also classified as causing severe skin burns and eye damage.[5]
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield when handling this compound.
- **Handling:** All work should be performed in a well-ventilated chemical fume hood. Avoid generating dust or aerosols.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

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